

A Spectroscopic Comparison of 5-Methyl-2nitrobenzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Methyl-2-nitrobenzoic acid

Cat. No.: B147198

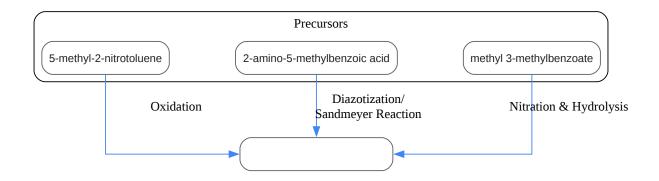
Get Quote

This guide provides a detailed spectroscopic comparison of **5-Methyl-2-nitrobenzoic acid** with its key precursors: 5-methyl-2-nitrotoluene, 2-amino-5-methylbenzoic acid, and methyl 3-methylbenzoate. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive analysis of the spectral changes that occur during the synthesis of this important chemical intermediate. The information presented is supported by experimental data and detailed methodologies to aid in the characterization and quality control of these compounds.

Synthetic Pathways

5-Methyl-2-nitrobenzoic acid can be synthesized through various routes, including the oxidation of 5-methyl-2-nitrotoluene or the nitration of methyl 3-methylbenzoate. Another potential pathway involves the diazotization of 2-amino-5-methylbenzoic acid followed by a Sandmeyer-type reaction. The relationship between these precursors and the final product is illustrated in the diagram below.





Click to download full resolution via product page

Caption: Synthetic routes to **5-Methyl-2-nitrobenzoic acid** from its precursors.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **5-Methyl-2-nitrobenzoic acid** and its precursors.

1H NMR Spectral Data (Chemical Shift δ in ppm)

Compound	Aromatic Protons	Methyl Protons	Other Protons
5-Methyl-2- nitrobenzoic acid	8.10 (d), 7.65 (d), 7.45 (s)	2.45 (s)	13.0 (br s, COOH)
5-methyl-2- nitrotoluene	7.95 (d), 7.30 (d), 7.15 (s)	2.50 (s)	-
2-amino-5- methylbenzoic acid	7.60 (s), 7.05 (d), 6.60 (d)	2.20 (s)	5.50 (br s, NH ₂), 11.5 (br s, COOH)
methyl 3- methylbenzoate	7.80 (m), 7.30 (m)	2.40 (s)	3.90 (s, OCH₃)

¹³C NMR Spectral Data (Chemical Shift δ in ppm)



Compound	Aromatic Carbons	Methyl Carbon	Carbonyl Carbon	Other Carbons
5-Methyl-2- nitrobenzoic acid	148.5, 142.0, 133.0, 132.5, 128.0, 125.0	21.0	166.0	-
5-methyl-2- nitrotoluene	149.5, 136.0, 132.0, 130.0, 125.0, 124.0	20.5	-	-
2-amino-5- methylbenzoic acid	149.0, 132.0, 128.0, 122.0, 117.0, 115.0	20.0	169.0	-
methyl 3- methylbenzoate	138.0, 134.0, 130.0, 129.5, 128.5, 127.0	21.2	167.0	52.0 (OCH₃)

Infrared (IR) Spectral Data (Wavenumber in cm⁻¹)

Compound	C=O Stretch	N-O Stretch (asymmetri c/symmetri c)	O-H Stretch (Carboxylic Acid)	N-H Stretch	C-H Stretch (Aromatic/A liphatic)
5-Methyl-2- nitrobenzoic acid	~1700	~1530 / ~1350	~3000-2500 (broad)	-	~3100 / ~2950
5-methyl-2- nitrotoluene	-	~1525 / ~1345	-	-	~3080 / ~2960
2-amino-5- methylbenzoi c acid	~1680	-	~3100-2600 (broad)	~3400 & ~3300	~3050 / ~2920
methyl 3- methylbenzo ate	~1720	-	-	-	~3030 / ~2950



Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The solution was gently agitated to ensure homogeneity.
- ¹H NMR Spectroscopy: ¹H NMR spectra were recorded on a 400 MHz spectrometer. The spectral width was set to acquire data from -2 to 12 ppm. A total of 16 scans were accumulated with a relaxation delay of 1 second.
- ¹³C NMR Spectroscopy: ¹³C NMR spectra were recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. The spectral width was set from 0 to 200 ppm. A total of 1024 scans were accumulated with a relaxation delay of 2 seconds.
- Data Processing: The acquired Free Induction Decays (FIDs) were processed using appropriate software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet was placed in the sample holder of an FTIR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum was analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.
- To cite this document: BenchChem. [A Spectroscopic Comparison of 5-Methyl-2-nitrobenzoic Acid and Its Precursors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147198#spectroscopic-comparison-of-5-methyl-2-nitrobenzoic-acid-and-its-precursors]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com